Phloroacetophenone 4-Neohesperidoside

Catalog No.
S13951738
CAS No.
23643-71-2
M.F
C20H28O13
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phloroacetophenone 4-Neohesperidoside

CAS Number

23643-71-2

Product Name

Phloroacetophenone 4-Neohesperidoside

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone

Molecular Formula

C20H28O13

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

HAJRFFOSWOEITM-WKYRQYEVSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

1-[4-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]ethanone is a natural product found in Bursera simaruba with data available.

Phloroacetophenone 4-Neohesperidoside is a glycoside compound with the molecular formula C20H28O13. It consists of a phloroacetophenone moiety linked to a neohesperidose sugar unit. Neohesperidose is a disaccharide derived from hesperidin, which is commonly found in citrus fruits. The compound is characterized by its unique structure that combines both phenolic and glycosidic properties, contributing to its potential biological activities and applications in various fields.

Typical of glycosides and phenolic compounds. Notable reactions include:

  • Hydrolysis: In acidic or enzymatic conditions, the glycosidic bond can be cleaved, releasing phloroacetophenone and neohesperidose.
  • Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions with aldehydes, such as p-hydroxybenzaldehyde, leading to the formation of various substituted phenolic derivatives .
  • Oxidation: The phenolic part of the molecule may undergo oxidation under certain conditions, potentially altering its biological activity.

Phloroacetophenone 4-Neohesperidoside exhibits various biological activities attributed to both its phenolic and glycosidic components. Studies suggest it may possess:

  • Antioxidant Properties: The phenolic structure contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Glycosides like neohesperidoside are known for their anti-inflammatory properties, which may extend to phloroacetophenone 4-neohesperidoside.
  • Antimicrobial Activity: Some studies have indicated that similar compounds exhibit antimicrobial effects, suggesting potential applications in food preservation and pharmaceuticals.

The synthesis of phloroacetophenone 4-neohesperidoside typically involves the following methods:

  • Glycosylation Reactions: This method involves reacting phloroacetophenone with neohesperidin or its derivatives in the presence of an acid catalyst to facilitate the formation of the glycosidic bond.
  • Recrystallization Techniques: After synthesis, purification can be achieved through recrystallization, which enhances purity levels significantly (up to 98% purity reported) and yields around 70% .
  • Chemical Modifications: Further modifications can be performed on the synthesized compound to explore derivatives with enhanced properties.

Phloroacetophenone 4-neohesperidoside has various applications across different fields:

  • Pharmaceuticals: Due to its potential antioxidant and anti-inflammatory properties, it may be explored as a therapeutic agent.
  • Food Industry: Its antimicrobial properties could be utilized in food preservation.
  • Cosmetics: The antioxidant effects make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

Research into interaction studies involving phloroacetophenone 4-neohesperidoside has focused on its interactions with other biomolecules. These studies often assess:

  • Synergistic Effects: Evaluating how this compound interacts with other antioxidants or anti-inflammatory agents to enhance efficacy.
  • Binding Affinities: Investigating how well it binds to specific enzymes or receptors, which can inform its potential therapeutic uses.

Phloroacetophenone 4-neohesperidoside shares structural similarities with several other glycosides and flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Kaempferol 7-neohesperidosideC27H30O15Exhibits strong antioxidant activity; found in tea plants .
HesperidinC28H34O15Known for cardiovascular benefits; common in citrus fruits.
Quercetin 3-neohesperidosideC21H20O12Antioxidant properties; prevalent in many fruits and vegetables.

Uniqueness of Phloroacetophenone 4-Neohesperidoside

Phloroacetophenone 4-neohesperidoside is unique due to its specific combination of a phloroacetophenone moiety with a neohesperidose sugar unit. This unique structure may confer distinct biological activities not fully replicated by similar compounds, making it a subject of interest for further research into its potential health benefits and applications in various industries.

Taxonomic Distribution

Phloroacetophenone 4-neohesperidoside is predominantly found in species within the Rutaceae family, particularly in citrus genera such as Citrus and Fortunella. Its presence has been confirmed in grapefruit (Citrus paradisi) and bitter orange (Citrus aurantium), where it functions as a metabolic intermediate in the biosynthesis of neohesperidin, a flavanone glycoside responsible for the characteristic bitterness of these fruits. Beyond Rutaceae, isolated reports suggest its occurrence in select members of the Oleaceae family, including Osmanthus fragrans, though these findings require further validation through comparative metabolomic studies.

Table 1: Taxonomic Distribution of Phloroacetophenone 4-Neohesperidoside

Plant FamilyGenus/SpeciesTissue LocationConcentration Range (μg/g DW)
RutaceaeCitrus paradisiPeel, pulp12.4–18.7
RutaceaeCitrus aurantiumFlowers, young leaves8.9–14.2
Oleaceae (putative)Osmanthus fragransLeavesTrace amounts (<1.0)

The compound’s distribution correlates with the evolutionary development of specialized metabolic pathways in plants adapted to oxidative stress, as its phenolic moiety provides antioxidant capacity.

Biosynthetic Origins

The biosynthesis of phloroacetophenone 4-neohesperidoside occurs via a convergent pathway involving both the shikimate and phenylpropanoid routes. Key steps include:

  • Acetophenone Core Formation: The phloroacetophenone moiety arises from the condensation of three malonyl-CoA units with a 4-coumaroyl-CoA precursor, catalyzed by polyketide synthase enzymes.
  • Glycosylation: UDP-glucose-dependent glycosyltransferases attach a glucose unit to the 4-hydroxyl group of the acetophenone core, followed by rhamnose addition via α-1,2 linkage to form the neohesperidose disaccharide.

This pathway intersects with flavanone biosynthesis, as evidenced by the compound’s role as a precursor to neohesperidin. Under alkaline conditions, phloroacetophenone 4-neohesperidoside undergoes condensation with isovanillin to form chalcone intermediates, which cyclize into neohesperidin—a reaction exploited in industrial flavonoid production.

Metabolic Pathways in Source Organisms

Phloroacetophenone 4-neohesperidoside biosynthesis occurs through complex metabolic pathways that integrate phenylpropanoid metabolism with specialized glycosylation reactions [1]. The compound represents a unique glycosylated acetophenone derivative formed through the sequential action of multiple enzymatic systems within plant cells [2] [3].

The initial biosynthetic step involves the formation of the phloroacetophenone backbone through phenylpropanoid metabolism, which yields more than 8,000 metabolites contributing to plant development and environmental interactions [1]. Phloroacetophenone serves as the aglycone precursor, characterized by its 2,4,6-trihydroxyacetophenone structure that provides the foundational framework for subsequent glycosylation [3] [4].

The neohesperidoside moiety formation represents a critical biosynthetic pathway involving the synthesis of the disaccharide unit composed of alpha-L-rhamnopyranosyl-(1→2)-beta-D-glucopyranose [2] [3]. This disaccharide formation requires the coordinated activity of multiple glycosyltransferases that sequentially attach sugar units to the phloroacetophenone backbone [5] [6].

Table 1: Key Enzymatic Reactions in Phloroacetophenone 4-Neohesperidoside Biosynthesis

Reaction StepEnzyme TypeSubstrateProductReference
Backbone FormationPhenylpropanoid enzymesPrecursor acidsPhloroacetophenone [1]
Primary GlycosylationUDP-glucosyltransferasePhloroacetophenone + UDP-glucosePhloroacetophenone 4-glucoside [7]
Secondary Glycosylation1,2-rhamnosyltransferaseGlucoside + dTDP-rhamnoseNeohesperidoside [5] [8]
Sugar Precursor SynthesisdTDP-rhamnose pathwayGlucose-1-phosphatedTDP-L-rhamnose [8]

The biosynthetic pathway demonstrates remarkable specificity in citrus species, where phloroacetophenone 4-neohesperidoside formation occurs through the action of specific rhamnosyltransferases [5]. Research has established that 1,2-rhamnosyltransferase converts flavanone-7-O-glucosides to bitter-tasting flavanone-7-O-neohesperidosides, suggesting similar enzymatic mechanisms operate in phloroacetophenone neohesperidoside formation [5].

The metabolic pathway integration occurs within specialized cellular compartments where phenylpropanoid metabolism intersects with carbohydrate metabolism [1]. Studies indicate that the coupled availability of glycosyltransferase enzymes and substrate availability determines the efficiency of neohesperidoside formation [5]. The pathway demonstrates temporal regulation, with peak biosynthetic activity occurring during specific developmental stages when both enzyme expression and substrate availability reach optimal levels [5] [9].

Comparative analysis across plant species reveals that while phloroacetophenone formation occurs broadly, the specific neohesperidoside glycosylation represents a specialized metabolic capability [10]. Research on related acetophenone glycosides in coniferous species demonstrates that UDP-sugar dependent glycosyltransferases contribute to acetophenone glycoside formation, suggesting conserved mechanisms across plant families [11].

Ecological Roles in Plant Defense Mechanisms

Phloroacetophenone 4-neohesperidoside functions as a critical component of plant chemical defense systems, serving multiple protective roles against biotic and abiotic stresses [12] [13]. The compound exhibits characteristics typical of plant secondary metabolites involved in defense responses, contributing to the complex network of chemical barriers that protect plants from herbivorous insects, pathogens, and environmental challenges [12] [14].

The ecological significance of phloroacetophenone derivatives in plant defense has been demonstrated through extensive research on related compounds within the Myrtaceae family [4] [15]. Phloroacetophenone isolated from Myrcia multiflora exhibits potent antioxidant properties, indicating its role in protecting plant tissues from oxidative stress induced by environmental factors [4] [16]. This antioxidant capacity includes scavenging hydroxyl and superoxide radicals, which are key reactive oxygen species that can damage cellular components during stress conditions [4].

Table 2: Defense Mechanisms of Phloroacetophenone Derivatives

Defense MechanismTargetMode of ActionBiological EffectReference
Antioxidant ActivityReactive oxygen speciesFree radical scavengingCellular protection [4] [16]
Antimicrobial ActionBacterial pathogensCell membrane disruptionGrowth inhibition [17] [18]
Anti-inflammatory ResponseInflammatory mediatorsCytokine inhibitionReduced inflammation [18]
Phenolic OxidationHerbivore digestive systemsProtein crosslinkingFeeding deterrence [13]

The compound's role in plant defense extends to antimicrobial activity against various bacterial strains, including pathogenic species such as Escherichia coli and Staphylococcus aureus . This antimicrobial capability represents an important ecological adaptation that helps plants resist bacterial infections and maintain tissue integrity [17].

Research on acetophenone glycosides demonstrates their involvement in sophisticated two-component defense systems [20]. These systems maintain defensive compounds in inactive glycosylated forms until activation by specific enzymes during pathogen attack or tissue damage [20] [11]. The glycosidic bond in phloroacetophenone 4-neohesperidoside potentially serves as a protective mechanism that preserves the active compound until defense activation is required [11].

The ecological function of phloroacetophenone derivatives includes participation in plant stress responses mediated by complex signaling pathways [21] [22]. Plants respond to stress stimuli by producing stress-inducible phytochemicals, with transcriptional factors regulating the expression of genes involved in secondary metabolite biosynthesis [21]. The phenolic nature of phloroacetophenone derivatives positions them as key components in these defensive molecular mechanisms [12] [13].

Studies on plant phenolic compounds reveal their effectiveness in creating hostile environments for herbivorous insects through protein crosslinking and reduced nutritional quality [13]. Polyphenol oxidase enzymes catalyze the oxidation of phenolic compounds like phloroacetophenone derivatives, generating quinones that readily polymerize and react with amino acids, thereby reducing protein availability and affecting food palatability for herbivores [13].

The compound's ecological significance extends to its potential role in allelopathic interactions, where secondary metabolites influence the growth and development of neighboring plants [12]. This function contributes to competitive advantages in natural plant communities and helps establish ecological niches for species producing these specialized metabolites [12].

Seasonal Variation in Production Dynamics

Phloroacetophenone 4-neohesperidoside production exhibits distinct seasonal patterns that reflect the complex interplay between environmental factors, plant developmental stages, and metabolic regulation [23] [24]. Research on secondary metabolite production in plants demonstrates that seasonal fluctuations significantly impact the availability of active principles, thereby influencing the overall chemical profile of plant tissues throughout the year [23].

Studies on related flavonoid glycosides in citrus species reveal pronounced seasonal variation in metabolite accumulation [25] [26]. The production dynamics of neohesperidoside-containing compounds show clear temporal patterns, with peak concentrations occurring during specific developmental phases that coincide with environmental stress periods [25] [5].

Table 3: Seasonal Production Patterns of Related Glycoside Compounds

SeasonEnvironmental FactorsMetabolite ConcentrationRegulatory MechanismsReference
SpringIncreased temperature, UV radiationPeak flavonoid productionEnhanced enzyme activity [24]
SummerHigh temperature, drought stressElevated phenolic compoundsStress response activation [23] [26]
AutumnTemperature decline, reduced daylightModerate production levelsMetabolic transition [24] [9]
WinterLow temperature, minimal growthReduced biosynthetic activityEnzyme downregulation [23]

The seasonal variation in phloroacetophenone 4-neohesperidoside production correlates with the expression patterns of key biosynthetic enzymes [5] [9]. Research on citrus flavonoid biosynthesis demonstrates that the expression levels of chalcone synthase and chalcone isomerase, fundamental enzymes in phenylpropanoid metabolism, show dramatic changes during fruit development, with highest expression occurring at early developmental stages followed by significant decreases [5].

Temperature represents a critical environmental factor controlling secondary metabolite biosynthesis [24] [26]. Studies indicate that temperature fluctuations directly influence the activity of phenolic compound biosynthetic pathways, with higher temperatures generally promoting increased phenolic compound production [24]. The correlation between caffeoylquinic acids and flavonoids concentration with seasonal temperature changes suggests similar regulatory mechanisms may govern phloroacetophenone derivative production [24].

Ultraviolet radiation intensity shows strong correlation with phenolic compound accumulation [24]. Research demonstrates that increased UV radiation leads to enhanced flavonoid concentration, representing an adaptive response to protect plant tissues from photodamage [24]. This environmental stimulus likely influences phloroacetophenone 4-neohesperidoside production through similar photoprotective mechanisms.

Water availability and drought stress conditions significantly impact secondary metabolite production patterns [23] [27]. Plants experiencing water stress often exhibit altered secondary metabolite profiles, with some compounds showing increased accumulation during drought periods as part of stress tolerance mechanisms [27]. The seasonal variation in precipitation directly correlates with changes in metabolite concentration, indicating water availability as a key regulatory factor [24].

Table 4: Environmental Factors Affecting Seasonal Production

FactorPeak Influence PeriodEffect on ProductionMechanismReference
TemperatureSummer monthsIncreased biosynthesisEnhanced enzyme activity [24] [26]
UV RadiationSpring-SummerElevated phenolic levelsPhotoprotective response [24]
Water StressDry seasonsVariable effectsStress adaptation [23] [27]
Developmental StageEarly fruit developmentMaximum productionCoordinated gene expression [5] [9]

The developmental stage of plant tissues represents another crucial factor determining seasonal production dynamics [5] [9]. Research on citrus metabolite profiles during fruit development reveals that the most significant changes in secondary metabolite accumulation occur during early developmental stages, with subsequent decline as fruits mature [9]. This pattern suggests that phloroacetophenone 4-neohesperidoside production likely follows similar developmental regulation.

Photoperiod length influences the seasonal production of secondary metabolites through its effects on plant circadian rhythms and metabolic cycles [23] [24]. The correlation between daylight duration and metabolite accumulation patterns indicates that light-dark cycles serve as important temporal cues for regulating biosynthetic pathway activity [24].

For Phloroacetophenone 4-Neohesperidoside

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)Selectivity
Direct Glycosylation with Acceptor ActivationPhloroacetophenone, UDP-glucose, UDP-rhamnoseBuffer pH 7.0-7.5, 37°C, enzymatic conditions85-92β-selective (>95%)
Friedel-Crafts Acetylation followed by GlycosylationPhloroglucinol, acetyl chloride, neohesperidose donorAlCl3, anhydrous conditions, 80-120°C65-78Mixed anomers
Cascade Enzymatic SynthesisSucrose, phloroacetophenone, glycosyltransferasesAqueous medium, 30-37°C, multi-enzyme system70-86β-selective (>90%)
Schmidt GlycosylationPhloroacetophenone, neohesperidose trichloroacetimidateTMSOTf, molecular sieves, -20°C to RT72-85β-selective (85-90%)
Isovanillin Condensation ApproachIsovanillin, phloroacetophenone, glycine/L-prolineReflux conditions, acidic catalyst60-74Mixed products

The cascade enzymatic synthesis represents an advanced biotechnological approach that combines multiple enzymatic transformations in a single reaction vessel [8] [9]. This methodology employs engineered glycosyltransferases in conjunction with sugar nucleotide regeneration systems, enabling the efficient conversion of simple starting materials such as sucrose into complex glycosylated products. The system operates through sucrose synthase-mediated UDP-glucose regeneration coupled with sequential glycosyltransferase-catalyzed sugar transfer reactions [6].

Solvent engineering strategies have proven essential for enhancing the efficiency of glycosylation reactions involving poorly water-soluble substrates. The incorporation of hydroxypropyl-beta-cyclodextrin as a solubilizing agent dramatically improves substrate availability, enabling reactions at concentrations up to 50 millimolar, which represents a 100-fold enhancement over non-complexed substrates [6]. This approach circumvents the limitations associated with traditional organic co-solvents while maintaining enzymatic activity and selectivity.

Protecting Group Strategies in Polyhydroxy Systems

The synthesis of Phloroacetophenone 4-Neohesperidoside necessitates sophisticated protecting group strategies to achieve regioselective transformations while managing the multiple hydroxyl functionalities present in both the aglycone and sugar components. The polyhydroxy nature of the neohesperidose moiety requires careful orchestration of protecting group installation and removal to ensure selective glycosylation at the desired positions [10] [11].

Silyl ether protecting groups constitute the cornerstone of modern carbohydrate synthesis due to their exceptional stability profile and orthogonal deprotection conditions [12] [13]. Tert-butyldimethylsilyl ethers exhibit remarkable selectivity for primary hydroxyl groups over secondary positions, making them ideal for protecting the 6-position of glucose residues while leaving secondary hydroxyls available for further functionalization [12]. The installation proceeds under mild conditions using tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide, achieving quantitative protection of primary alcohol functionalities [14].

Triisopropylsilyl protecting groups provide enhanced steric bulk, enabling discrimination between differently substituted secondary hydroxyl positions [12] [15]. This protecting group demonstrates exceptional stability under basic conditions while remaining readily removable through treatment with tetrabutylammonium fluoride or aqueous hydrochloric acid. The increased steric demand of triisopropylsilyl groups makes them particularly valuable for protecting hindered hydroxyl positions that may be unreactive toward less bulky protecting groups [14].

Acyl protecting groups offer complementary reactivity patterns and serve dual roles in protecting group strategy and stereochemical control [16] [14]. Acetyl esters provide acid-stable protection that withstands glycosylation conditions while enabling neighboring group participation to control anomeric stereochemistry. The installation of acetyl groups proceeds efficiently using acetic anhydride in pyridine or acetyl chloride with triethylamine as base [16]. Benzoyl esters offer similar protective capabilities with enhanced stability toward nucleophilic conditions, making them suitable for extended reaction sequences [14].

Table 2: Protecting Group Strategies in Polyhydroxy Systems

Protecting GroupTarget Hydroxyl PositionInstallation ConditionsDeprotection ConditionsStability
Tert-butyldimethylsilyl (TBDMS)Primary and less hindered secondaryTBDMSCl, imidazole, DMF, RTTBAF, THF or HF·pyridineBase stable, acid labile
Triisopropylsilyl (TIPS)Hindered secondary and tertiaryTIPSCl, imidazole, DCM, RTTBAF, THF or HCl, MeOHBase stable, acid labile
Benzyl etherPrimary and secondary (permanent protection)BnBr, NaH, DMF or BnOC(=NH)CCl3, TfOHH2/Pd-C, EtOH or BCl3, DCMAcid/base stable, reduction labile
Acetyl esterAll hydroxyl positionsAc2O, pyridine or AcCl, Et3NK2CO3, MeOH or NH3, MeOHAcid stable, base labile
Benzoyl esterPhenolic and aliphatic hydroxylsBzCl, pyridine, DMAPK2CO3, MeOH or LiOH, THF/H2OAcid stable, base labile
Isopropylidene acetal1,2- and 1,3-diols2,2-dimethoxypropane, cat. H+, acetoneAqueous acid (HCl, AcOH)Base stable, acid labile

Benzyl ether protecting groups function as permanent protection throughout multi-step synthetic sequences due to their exceptional stability under both acidic and basic conditions [10] [11]. The installation utilizes either benzyl bromide with sodium hydride under basic conditions or benzyl trichloroacetimidate under mildly acidic conditions with triflic acid catalysis [10]. Removal requires hydrogenolytic conditions using palladium on carbon catalyst under hydrogen atmosphere, making benzyl ethers incompatible with other reduction-sensitive functionalities [11].

Isopropylidene acetals provide selective protection for 1,2- and 1,3-diol systems through formation of six-membered or five-membered cyclic acetals [11]. The regioselectivity arises from thermodynamic preferences for chair conformations in six-membered rings and envelope conformations in five-membered rings. Installation employs 2,2-dimethoxypropane under acid catalysis, while deprotection occurs under mildly acidic conditions using aqueous hydrochloric acid or acetic acid [11].

Orthogonal protecting group strategies enable selective deprotection of specific protecting groups in the presence of others, facilitating complex synthetic transformations [10] [17]. The combination of acid-labile silyl ethers, base-labile acetyl esters, and reduction-labile benzyl ethers provides three independent deprotection modes. This orthogonality permits sequential unmasking of hydroxyl functionalities in any desired order, enabling precise control over regioselectivity in subsequent transformations [17].

The dibutylstannylene acetal method represents a sophisticated approach for achieving regioselective protection of specific hydroxyl groups in polyol systems [11]. This technique involves formation of cyclic stannylene acetals that activate adjacent hydroxyl groups toward alkylation or acylation. The method exhibits particular utility for differentiating between secondary hydroxyl positions based on their geometric relationship and steric environment [11].

Biocatalytic Production Methods

Glycosyltransferase-Mediated Modifications

Glycosyltransferases represent powerful biocatalysts for the regioselective and stereoselective synthesis of complex glycosides, offering significant advantages over traditional chemical glycosylation methods [18] [19]. These enzymes utilize activated sugar nucleotides as glycosyl donors and catalyze the formation of glycosidic bonds through either retaining or inverting mechanisms, depending on the specific enzyme family and structural fold [18].

Uridine diphosphate-dependent glycosyltransferases constitute the predominant class of enzymes involved in flavonoid glycosylation pathways [20] [21]. These Leloir-type glycosyltransferases utilize sugar nucleotide donors including UDP-glucose, UDP-galactose, UDP-rhamnose, and UDP-glucuronic acid [19]. The enzymatic mechanism proceeds through a single displacement reaction for inverting enzymes or a double displacement mechanism for retaining enzymes, with the stereochemical outcome determined by the enzyme's active site architecture [18].

Citrus-derived glycosyltransferases demonstrate exceptional specificity for flavonoid substrates and neohesperidoside formation [7]. The recombinant enzyme from Citrus sinensis exhibits broad substrate tolerance, accepting various flavonoid aglycones including hesperetin, naringenin, and quercetin [7]. The enzyme demonstrates regiospecificity for the 7-hydroxyl position, with secondary activity toward 3-hydroxyl groups in flavonol substrates. Optimal activity occurs at pH 7.5 and 30°C, with conversion yields ranging from 75-88% under standard reaction conditions [7].

Table 3: Glycosyltransferase-Mediated Modifications

Enzyme SourceSubstrate SpecificitySugar DonorRegioselectivityOptimal ConditionsConversion Yield (%)
Citrus sinensis UGTFlavonoids, neohesperidoside donorsUDP-glucose, UDP-rhamnose7-O-position preferredpH 7.5, 30°C, 16h75-88
Scutellaria baicalensis UGTFlavones, UDP-glucuronic acidUDP-glucuronic acid7-O-position specificpH 8.0, 37°C, 24h80-95
Deinococcus geothermalis DGASFlavones, sucrose as donorSucrose4′-O-position (α-linkage)pH 7.0, 37°C, 24h86
Engineered E. coli UGT71E5Phenolic compounds, UDP-glucoseUDP-glucose (regenerated)3-O and 7-O positionspH 7.5, 30°C, cascade system≥90
Arabidopsis thaliana GTMultiple flavonoid acceptorsUDP-glucose, UDP-galactose3-O-position preferredpH 7.0, 25°C, 12h65-82
Bacillus subtilis GT70Quercetin, sucrose donorSucroseMultiple positionspH 7.0, 37°C, engineered variants30-90

Engineered glycosyltransferases have been developed through protein engineering approaches to enhance substrate promiscuity and catalytic efficiency [9]. Site-directed mutagenesis of key active site residues, particularly those involved in acceptor binding and catalysis, enables the modification of regioselectivity and substrate specificity [22]. For instance, the Y389A mutation in certain glycosyltransferases disrupts hydrogen bonding interactions with substrates, altering the preferred glycosylation position from 4″-O to alternative sites [22].

Cascade reaction systems integrate multiple enzymatic activities to achieve complex transformations in single reaction vessels [5] [8]. These systems typically combine glycosyltransferases with sugar nucleotide regeneration enzymes such as sucrose synthase, UDP-glucose pyrophosphorylase, and nucleoside monophosphate kinases [23]. The cascade approach enables the use of inexpensive starting materials such as sucrose while maintaining high concentrations of expensive sugar nucleotide cofactors through continuous regeneration [6].

Amylosucrase-based transglycosylation represents an alternative approach utilizing non-Leloir glycosyltransferases for flavonoid glucosylation [24]. Amylosucrase from Deinococcus geothermalis catalyzes the transfer of glucose from sucrose to flavonoid acceptors, forming alpha-glucosidic linkages with high regioselectivity [24]. The enzyme demonstrates particular effectiveness with luteolin as acceptor, achieving 86% conversion yield with formation of luteolin-4′-O-alpha-D-glucopyranoside as the major product [24].

Substrate engineering approaches focus on optimizing acceptor molecules to enhance glycosyltransferase recognition and catalytic efficiency [6]. The incorporation of hydroxypropyl-beta-cyclodextrin inclusion complexes dramatically improves the solubility of hydrophobic flavonoid substrates, enabling enzymatic reactions at concentrations previously unattainable [6]. This approach achieves substrate concentrations up to 50 millimolar, representing a 100-fold improvement over non-complexed systems [6].

Microbial Transformation Pathways

Microbial biotransformation represents a powerful approach for the synthesis and modification of complex flavonoid structures, offering access to products that are difficult or impossible to obtain through purely chemical methods [25] [26]. Microorganisms possess diverse enzymatic capabilities enabling hydroxylation, dehydroxylation, O-methylation, O-demethylation, glycosylation, deglycosylation, and various other transformations [25] [26].

Aspergillus niger stands out as one of the most versatile microorganisms for flavonoid biotransformation [25] [26] [27] [28]. This fungus demonstrates remarkable capability for cyclizing chalcones to flavanones, effectively mimicking plant biosynthetic processes [27]. The biotransformation proceeds through initial enzymatic cyclization and demethylation during the early fermentation stages, followed by hydroxylation reactions that occur during extended cultivation periods [27] [28]. The organism can transform flavanones to flavan-4-ols, 2′-hydroxydihydrochalcones, flavones, 3-hydroxyflavones, 6-hydroxyflavanones, and 4′-hydroxyflavanones with excellent yields [25].

Cunninghamella and Penicillium species exhibit complementary biotransformation capabilities [25] [26]. Cunninghamella strains particularly excel at hydroxylation reactions, typically targeting the C-3′ position of the B ring in flavonoid substrates [26]. These organisms can also perform O-methylation and O-demethylation reactions, enabling the modification of methoxy substituents on flavonoid structures [25]. Penicillium species demonstrate proficiency in deglycosylation reactions, selectively cleaving glycosidic bonds to yield aglycone products [25].

Table 4: Microbial Transformation Pathways

MicroorganismTransformation TypeTarget PositionsCulture ConditionsReaction TimeProduct Yield (%)
Aspergillus nigerHydroxylation, glycosylation, cyclizationC-3′, C-6, C-8, C-4′Glucose medium, pH 6.5, 28°C, shaking5-14 days45-78
Cunninghamella elegansHydroxylation, O-methylationC-3′, C-5′, methoxy groupsMalt extract, pH 7.0, 25°C, static7-10 days35-65
Penicillium chrysogenumDeglycosylation, hydroxylationGlycosidic bonds, C-6, C-8Potato dextrose, pH 6.8, 30°C, shaking3-7 days25-55
Escherichia coli (engineered)Whole-cell glycosylationC-7, C-3, C-4′LB medium, IPTG induction, 37°C12-24 hours70-90
Bacillus subtilisGlycosylation, acetylationC-7, acetyl modificationsMinimal medium, pH 7.2, 30°C2-5 days40-72
Streptomyces platensisHydroxylation, glycosylationC-6, C-8, C-3′YPD medium, pH 7.0, 28°C7-12 days30-58

Engineered Escherichia coli systems represent a more controlled approach to microbial biotransformation [20] [21]. These systems involve the heterologous expression of specific glycosyltransferases in E. coli hosts, enabling targeted glycosylation reactions with defined substrate specificity and regioselectivity [20]. The engineered strains can achieve conversion yields of 70-90% within 12-24 hours, representing a significant improvement in reaction time compared to wild-type fungal systems [21].

Whole-cell biotransformation systems offer several advantages over isolated enzyme systems, including cofactor regeneration, enzyme stability, and elimination of expensive enzyme purification steps [29] [30]. These systems utilize living microbial cells as biocatalysts, enabling complex multi-step transformations that would be difficult to achieve with purified enzymes [29]. The approach is particularly valuable for glycosylation reactions requiring expensive sugar nucleotide cofactors, as the cellular machinery provides continuous regeneration of these cofactors [30].

Metabolic engineering strategies enhance the biotransformation capabilities of microbial hosts through genetic modification of metabolic pathways [20] [31]. The overexpression of key enzymes in sugar nucleotide biosynthesis, such as UDP-glucose dehydrogenase, increases the availability of glycosyl donors and enhances overall biotransformation efficiency [20]. Similarly, the deletion of competing metabolic pathways redirects carbon flux toward desired products, improving yields and reducing by-product formation [31].

Bacterial glycosylation pathways involve complex lipid carrier-mediated processes that enable the synthesis of diverse glycoconjugates [32] [33] [31]. These pathways typically involve the sequential assembly of oligosaccharide structures on lipid carriers, followed by transfer to acceptor molecules [33]. The understanding of these pathways has enabled the development of glycoengineering approaches for producing novel glycosylated compounds with tailored properties [32] [31].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

476.15299094 g/mol

Monoisotopic Mass

476.15299094 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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